molecular formula C5H9Cl3O2Si B1584949 Trimethylsilyl trichloroacetate CAS No. 25436-07-1

Trimethylsilyl trichloroacetate

Cat. No. B1584949
CAS RN: 25436-07-1
M. Wt: 235.6 g/mol
InChI Key: HAIZQIKYAKUOBN-UHFFFAOYSA-N
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Description

Trimethylsilyl trichloroacetate is a chemical compound with the linear formula CCl3CO2Si(CH3)3 . It is used in various applications in organic synthesis .


Synthesis Analysis

Trimethylsilyl trichloroacetate is a convenient reagent for salt-free silylations of phenols, carboxylic acids, mercaptans, amides, acetylenes, and -keto esters . This makes it a versatile tool in organic synthesis.


Molecular Structure Analysis

The molecular formula of Trimethylsilyl trichloroacetate is C5H9Cl3O2Si . It has an average mass of 235.568 Da and a monoisotopic mass of 233.943741 Da .


Chemical Reactions Analysis

Trimethylsilyl trichloroacetate is used in various chemical reactions. For instance, it is used in the silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and -keto esters . This makes it a valuable reagent in organic synthesis.


Physical And Chemical Properties Analysis

Trimethylsilyl trichloroacetate has a density of 1.245 g/mL at 25 °C (lit.) and a refractive index n20/D 1.44 (lit.) . It has a boiling point of 70-73 °C/12 mmHg (lit.) . The compound is also characterized by a molar refractivity of 50.2±0.3 cm^3 .

Scientific Research Applications

Silylation Applications

Trimethylsilyl trichloroacetate (TMS-CA) is a versatile reagent used for silylation, a process critical in organic chemistry for protecting functional groups. It is particularly effective in the silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and β-keto esters. The reaction with aldehydes and ketones yields silylated trichloromethyl carbinols, highlighting its broad applicability in organic synthesis (Renga & Wang, 1985).

Reactivity with Aldehydes and Ketones

TMS-CA reacts with aldehydes and ketones in the presence of fluoride ion to form trichloromethyl adducts. This reaction demonstrates its utility in creating complex organic compounds, which is important for various chemical syntheses (Jesus, Prieto, Valle, & Larson, 1987).

Molecular Structure and Properties

The molecular structure and properties of TMS-CA have been extensively studied. For instance, its molecular structure was determined using ab initio and DFT calculations. The infrared and Raman spectra for the liquid phase of TMS-CA were recorded, providing insights into its vibrational properties. Such studies are crucial for understanding how TMS-CA behaves in different chemical reactions (Lestard et al., 2013).

Dichlorocarbene Generation

Another significant application of TMS-CA is in the generation of dichlorocarbene, a reactive intermediate in organic chemistry. By reacting TMS-CA with alkenes in the presence of a phase transfer catalyst and potassium fluoride, dichlorocarbene adducts can be formed. This method is non-basic and mild, making it a valuable tool for synthetic chemists (Dehmlow & Leffers, 1977).

Catalyst in Organic Synthesis

TMS-CA also serves as a catalyst in various organic synthesis reactions. Its ability to accelerate nucleophilic reactions in aprotic media, due to its electrophilic coordination to hetero functional groups, exhibits unique selectivities, making it a powerful tool in organic synthesis (Noyori, Murata, & Suzuki, 1981).

Applications in Battery Technology

In the field of energy storage, TMS-CA has been applied to suppress the self-discharge of charged lithium nickel cobalt manganese oxide (LNCM) in high-energy batteries. This application highlights its potential utility beyond traditional organic synthesis (Liao et al., 2016).

Safety And Hazards

Trimethylsilyl trichloroacetate is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

trimethylsilyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIZQIKYAKUOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948314
Record name Trimethylsilyl trichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl trichloroacetate

CAS RN

25436-07-1
Record name Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester
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Record name Trimethylsilyl trichloroacetate
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Record name Trimethylsilyl trichloroacetate
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Record name Trimethylsilyl trichloroacetate
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Synthesis routes and methods

Procedure details

Phenol (1.17 g, 0.0125 mole), trimethylsilyl trichloroacetate (3.53 g, 0.015 mole), potassium carbonate (0.035 g) and 18-crown-6 polyether (0.066 g) were placed in a 25-ml round-bottom flask fitted with a distillation head. A dry ice receiver and dry ice trap were attached. The mixture was heated to 150° C. Gas evolution proceeded rapidly and liquid chloroform and CCl3SiMe3 (formed by the base-induced decomposition of trimethylsilyl trichloroacetate) collected in the dry ice trap.
Quantity
1.17 g
Type
reactant
Reaction Step One
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3.53 g
Type
reactant
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Quantity
0.035 g
Type
reactant
Reaction Step One
[Compound]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
MED Lestard, RAC Picot, ME Tuttolomondo… - Vibrational …, 2013 - Elsevier
The molecular structure of trimethylsilyl trichloroacetate, CCl 3 C(O)OSi(CH 3 ) 3 , was determined by ab initio (MP2) and DFT calculations using 6-31G(d), 6-311G(d,p), 6-311++G(d,p) …
Number of citations: 5 www.sciencedirect.com
JE Drake, HE Henderson, RT Hemmings - Inorganic Chemistry, 1977 - ACS Publications
… additionof a hydrogen halide to trimethylsilyl trichloroacetate do not give quantitative yields of … When excess difluoro(dimethyl)germane is used, the trimethylsilyl trichloroacetate is totally …
Number of citations: 12 pubs.acs.org
KE Henegar, R Lira - The Journal of Organic Chemistry, 2012 - ACS Publications
… The simplest procedure is by amine-promoted decarboxylation of trimethylsilyl trichloroacetate, (26) but we found that scale-up of this procedure was complicated by erratic reaction …
Number of citations: 20 pubs.acs.org
MA de Jesus, JA Prieto, L Valle… - Synthetic …, 1987 - Taylor & Francis
… Sumnary: The reaction of trimethylsilyl trichloroacetate with aldehydes and ketones in the presence of fluoride ion gives the trichloromethyl adducts. With potassium fluoride the …
Number of citations: 8 www.tandfonline.com
SA Weissman - Organic preparations and procedures international, 1995 - Taylor & Francis
The desire to eliminate halogenated solvents andor reagents such as chloroform, methylene chloride and carbon tetrachloride from the manufacture of pharmaceuticals has become an …
Number of citations: 2 www.tandfonline.com
JF Gisch, JA Landgrebe - The Journal of Organic Chemistry, 1985 - ACS Publications
… Trimethylsilyl trichloroacetate was prepared by the method of Hergott and Simchen16 to give a colorless liquid in 66.8% yield based on starting acid: bp 80-82 C (20 torr) (lit.16 bp 69 C (…
Number of citations: 25 pubs.acs.org
JM Renga, PC Wang - Tetrahedron letters, 1985 - Elsevier
… Trimethylsilyl trichloroacetate (1> is a convenient reagent for the silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and ,f3-keto esters, while the reaction of 1 …
Number of citations: 32 www.sciencedirect.com
EV Dehmlow, W Leffers - Journal of organometallic chemistry, 1985 - Elsevier
… Reflux of trimethylsilyl trichloroacetate and an alkene with the addition of a phase transfer catalyst (4 mol.%) and solid, dry potassium fluoride in an inert nonpolar solvent (toluene, …
Number of citations: 3 www.sciencedirect.com
MS Khajavi - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
… Thus, it was found that when a mixture of methyl or trimethylsilyl trichloroacetate (1a,b) and diiron nonacarbonyl in dry benzene was treated with an equimolar amount of the N-…
Number of citations: 7 pubs.rsc.org
AA Galan, TV Lee, CB Chapleo - Tetrahedron letters, 1986 - Elsevier
… A new reagent for t-butyldimethylsilylation has been developed and the known trimethylsilyl trichloroacetate (1) has been shown to be of use for N-silylating amines. …
Number of citations: 7 www.sciencedirect.com

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